molecular formula C8H14N2O B2845367 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone CAS No. 1422067-02-4

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone

Cat. No. B2845367
CAS RN: 1422067-02-4
M. Wt: 154.213
InChI Key: WVMPOWXAPBHMBU-UHFFFAOYSA-N
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Description

1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone is a chemical compound with the IUPAC name 1-(2,6-diazaspiro[3.4]octan-6-yl)ethan-1-one 2,2,2-trifluoroacetate . It has a molecular weight of 268.24 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Enantiodivergent Synthesis and Medicinal Chemistry Applications

Both (5R)- and (5S)-1,7-diazaspiro[4.4]nonan-6-ones have been obtained through a sequence of interrupted and completed stepwise (3 + 2) cycloadditions, showcasing the versatility of diazaspiro[3.4]octan derivatives in enantiodivergent synthesis. This process leverages an enantiopure catalytic ligand to generate multiple chiral centers with full regio- and diastereocontrol. Such compounds, owing to their rigid, densely substituted homochiral structures, hold promise in medicinal chemistry applications (Conde et al., 2015).

Antimicrobial and Anticancer Activities

A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, including structures related to 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have demonstrated significant antimicrobial effectiveness and potent anticancer activity against specific cancer cell lines, highlighting their potential as leads for therapeutic development (Verma et al., 2015).

Catalysis and Green Chemistry

The use of diazaspiro[3.4]octan derivatives in catalysis and green chemistry has also been reported. For instance, a new DABCO-based ionic liquid incorporating diazaspiro[3.4]octan framework was synthesized and employed as a reusable catalyst for the synthesis of biologically active compounds. This approach emphasizes the role of spirocyclic compounds in facilitating environmentally friendly chemical reactions with high efficiency and yield (Shirini et al., 2017).

Novel Scaffolds for Drug Discovery

The development of novel scaffolds for drug discovery is another significant application. 6-Azaspiro[4.3]alkanes, synthesized from related ketones including structures analogous to this compound, have been identified as innovative scaffolds for drug discovery. These compounds, generated through a key transformation involving electron-deficient exocyclic alkenes and N-benzylazomethine ylide, offer new avenues for the development of pharmacologically active molecules (Chalyk et al., 2017).

Safety and Hazards

The safety information for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone includes several hazard statements: H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05 and GHS07 .

properties

IUPAC Name

1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(11)10-3-2-8(6-10)4-9-5-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMPOWXAPBHMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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